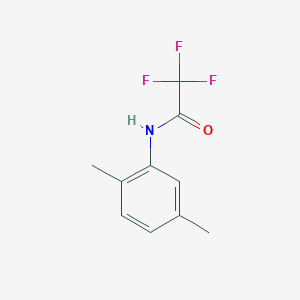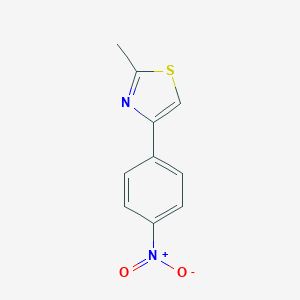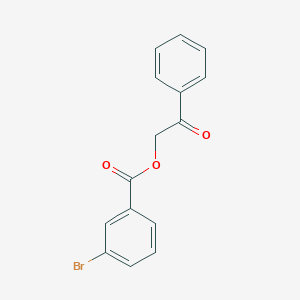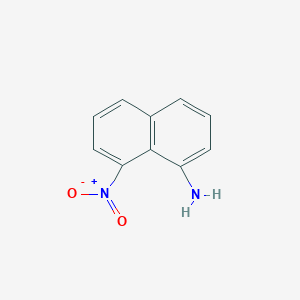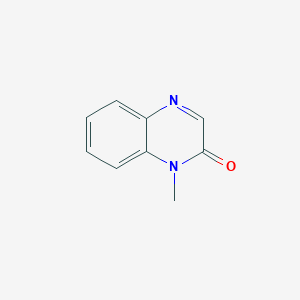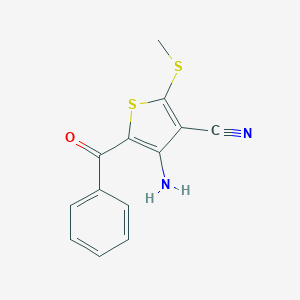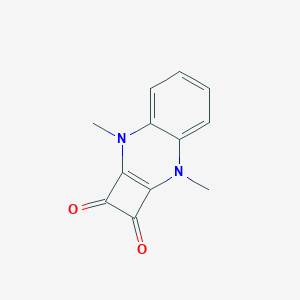
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- (CBDQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBDQ is a cyclic imide that contains a quinoxaline ring and two carbonyl groups. It is a stable compound that can be synthesized using various methods.
Mechanism Of Action
The mechanism of action of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been shown to interact with DNA and RNA, leading to the inhibition of their synthesis. It has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical And Physiological Effects
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also been found to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It has a wide range of biological activities, making it a versatile compound for use in different experiments. However, there are also some limitations to the use of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl-. One area of research is the development of new synthetic methods for the compound. Another direction is the study of its potential applications in the field of materials science. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections. Further research is needed to fully understand the mechanism of action of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- and its potential applications in different fields.
Synthesis Methods
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- can be synthesized using different methods, including cyclization of the corresponding diamine, cyclization of the corresponding diketone, and the reaction of the corresponding lactam with a suitable reagent. The most commonly used method is the cyclization of the corresponding diamine using a suitable oxidant.
Scientific Research Applications
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been extensively studied for its potential applications in various scientific fields. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials.
properties
CAS RN |
33527-99-0 |
|---|---|
Product Name |
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- |
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3,8-dimethylcyclobuta[b]quinoxaline-1,2-dione |
InChI |
InChI=1S/C12H10N2O2/c1-13-7-5-3-4-6-8(7)14(2)10-9(13)11(15)12(10)16/h3-6H,1-2H3 |
InChI Key |
JDSTULKHJSTULW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C |
Canonical SMILES |
CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C |
Other CAS RN |
33527-99-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



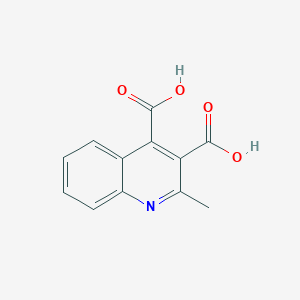
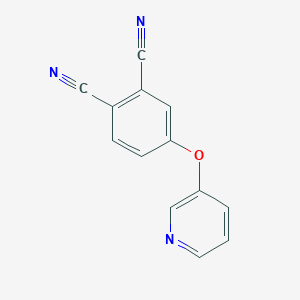
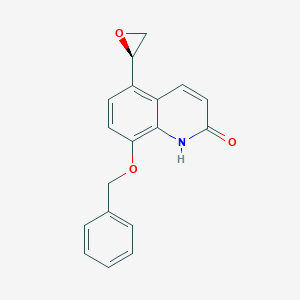
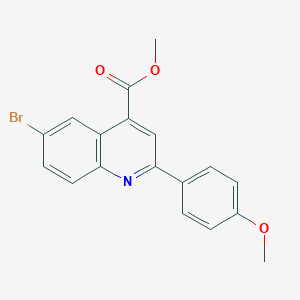
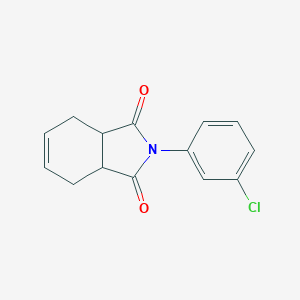
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
